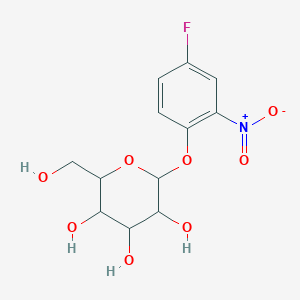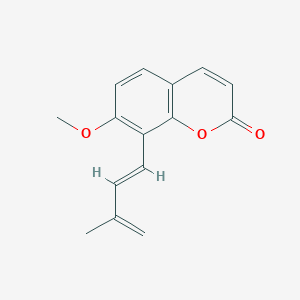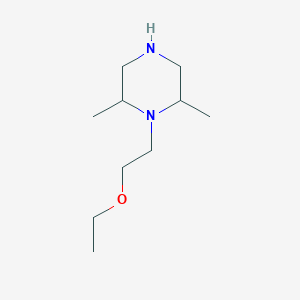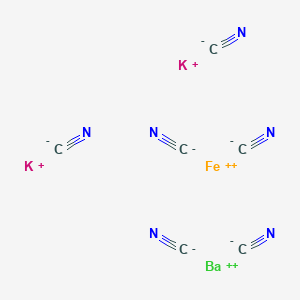
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 1-methylpiperidin-4-yloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-((4-methylpiperidin-1-yl)oxy)aniline
- 3-Chloro-4-((3-methylpiperidin-1-yl)oxy)aniline
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
Uniqueness
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 1-methylpiperidin-4-yloxy group influences its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC名 |
3-chloro-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H17ClN2O/c1-15-6-4-10(5-7-15)16-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7,14H2,1H3 |
InChIキー |
JRLFGXKFOQXSBO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)




![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)

![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)



